

Benzyl-PEG8-acid CAS number and supplier information

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Compound of Interest

Compound Name: *Benzyl-PEG8-acid*

Cat. No.: *B11929423*

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An In-Depth Technical Guide to **Benzyl-PEG8-acid**

For researchers, scientists, and drug development professionals, understanding the characteristics and applications of bifunctional linkers is paramount. **Benzyl-PEG8-acid** is a polyethylene glycol (PEG)-based linker that offers a combination of stability and reactive potential, making it a valuable tool in bioconjugation and the development of targeted therapeutics. This guide provides a comprehensive overview of its properties, supplier information, and a representative experimental protocol for its application.

Core Compound Properties

Benzyl-PEG8-acid features a stable benzyl group at one end of a hydrophilic eight-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid at the other. The benzyl group provides stability, while the carboxylic acid allows for conjugation to other molecules, such as drugs or biomolecules, for applications in targeted drug delivery or for the synthesis of more complex molecules.^[1] This compound is often utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^{[2][3][4]}

While a specific CAS (Chemical Abstracts Service) number for **Benzyl-PEG8-acid** is not consistently available across chemical suppliers, its key physicochemical properties have been documented.

Table 1: Physicochemical Properties of **Benzyl-PEG8-acid**

Property	Value	Source
CAS Number	Not Available	[2]
Chemical Formula	C ₂₄ H ₄₀ O ₁₀	
Molecular Weight	488.57 g/mol	
IUPAC Name	1-phenyl-2,5,8,11,14,17,20,23-octaoxahexacosan-26-oic acid	
Synonyms	HY-132015, CS-0147872	
Purity	>98%	
Appearance	To be determined	
Storage (Short Term)	0 - 4 °C (days to weeks)	
Storage (Long Term)	-20 °C (months to years)	
Shelf Life	>2 years (if stored properly)	

Supplier Information

Benzyl-PEG8-acid and related Benzyl-PEG derivatives are available from a number of suppliers, often for research purposes. Availability may vary, with some suppliers offering it via custom synthesis.

Table 2: Supplier Information for **Benzyl-PEG8-acid** and Related Compounds

Supplier	Product Name	Notes
MedKoo Biosciences	Benzyl-PEG8-acid	May require custom synthesis.
DC Chemicals	Benzyl-PEG8-acid	Listed as a PEG-based PROTAC linker.
Alfa Chemistry	Benzyl-PEG8-acid	Catalog Number: ACMA00017561.
AxisPharm	Benzyl-PEG-acid	General category of Benzyl-PEG acids.
BroadPharm	Benzyl-PEG-acid	Offers a variety of Benzyl-PEGs with different active groups.
Glyco MindSynth	Benzyl PEG	General category of Benzyl-PEG linkers.

Applications in Research and Drug Development

The bifunctional nature of **Benzyl-PEG8-acid** makes it a versatile tool in several key areas of research and development:

- **PROTACs:** As a PEG-based linker, it is used in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.
- **Targeted Drug Delivery:** The carboxylic acid group can be conjugated to drugs or biomolecules, enabling the development of targeted delivery systems.
- **Bioconjugation:** It serves as a flexible, hydrophilic spacer to link two different molecules, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.
- **Synthesis of Complex Molecules:** The linker can be used as a building block in the synthesis of more elaborate molecular constructs for various therapeutic or research applications.

Experimental Protocol: Activation and Conjugation of the Carboxylic Acid

The following is a representative protocol for the activation of the carboxylic acid terminus of a PEG linker like **Benzyl-PEG8-acid** and its subsequent reaction with a primary amine-containing molecule. This protocol is based on established methods for similar bifunctional linkers.

Materials:

- **Benzyl-PEG8-acid**
- Amine-containing molecule (e.g., protein, peptide, or small molecule drug)
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Anhydrous organic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
- Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)
- Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)
- Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

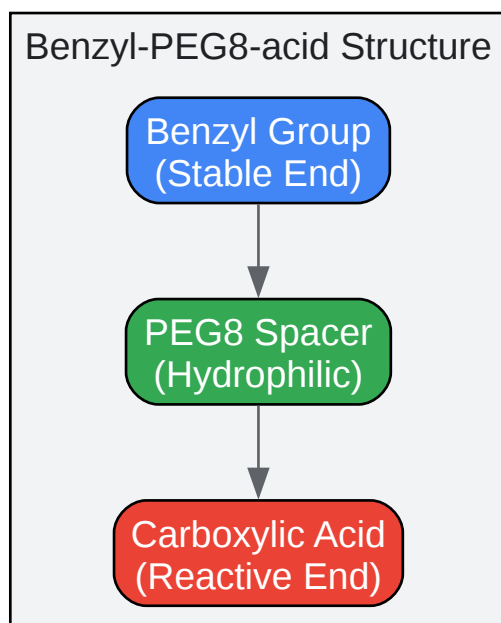
Procedure:

- Activation of **Benzyl-PEG8-acid**:
 - Dissolve **Benzyl-PEG8-acid** in an anhydrous organic solvent like DMF.
 - Add 1.2 equivalents of EDC and 1.5 equivalents of NHS to the solution.
 - Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.

- Preparation of the Amine-Containing Molecule:
 - Dissolve the amine-containing molecule in the appropriate conjugation buffer. The concentration will depend on the specific molecule being used.
- Conjugation Reaction:
 - Immediately add the activated **Benzyl-PEG8-acid** (NHS ester) solution to the solution of the amine-containing molecule. A molar excess of the activated linker is often used to ensure efficient conjugation.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching the Reaction:
 - Add a quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-esters.
 - Incubate for 15 minutes at room temperature.
- Purification:
 - Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC to remove unreacted reagents and byproducts.

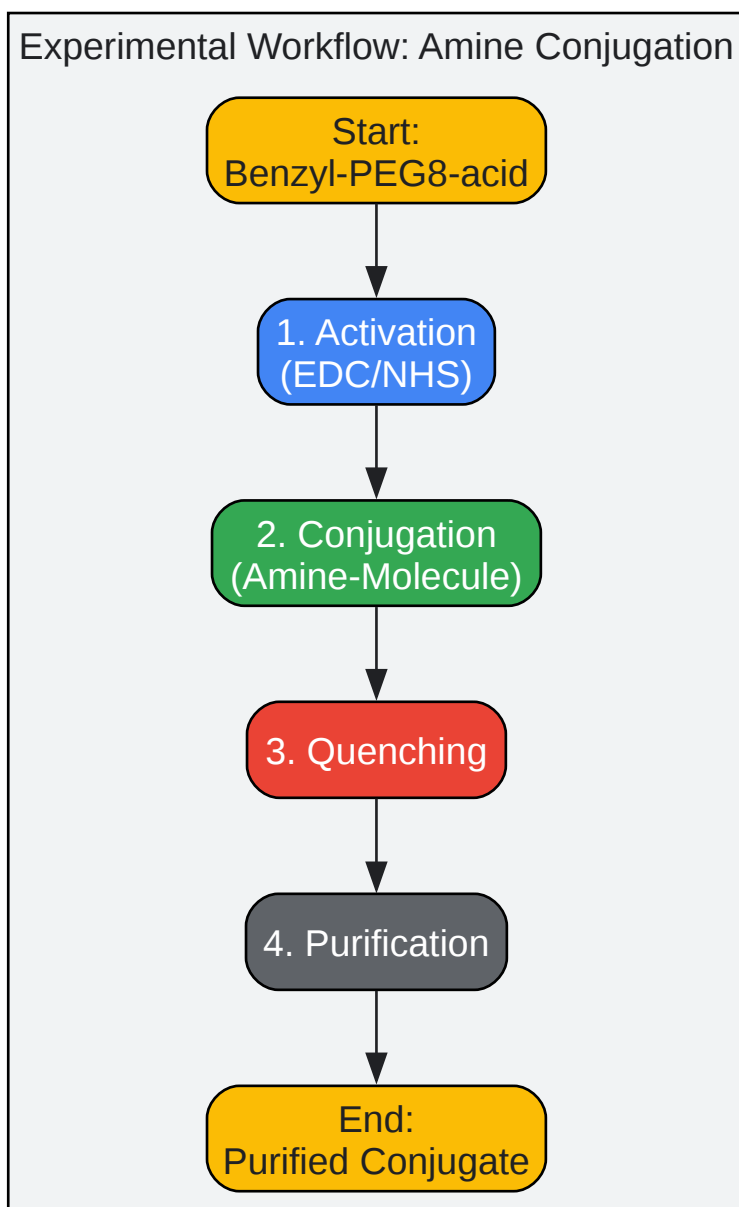
Visualizations

The following diagrams illustrate the structure of **Benzyl-PEG8-acid** and a typical workflow for its application in bioconjugation.



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Caption: Structure of **Benzyl-PEG8-acid**.



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Caption: Workflow for Amine Conjugation.

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